An In-depth Technical Guide to the Physicochemical Properties of N-(2-chlorophenyl)pentanamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-chlorophenyl)pentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chlorophenyl)pentanamide is an amide derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aromatic ring coupled to an aliphatic acyl chain, makes it a scaffold with potential for diverse biological activities. Understanding the physicochemical properties of this compound is paramount for its synthesis, purification, formulation, and for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-chlorophenyl)pentanamide, offering both theoretical insights and practical methodologies for its characterization.
Molecular Structure and Identification
N-(2-chlorophenyl)pentanamide consists of a pentanamide group in which the nitrogen atom is substituted with a 2-chlorophenyl group.
Chemical Formula: C₁₁H₁₄ClNO
Molecular Weight: 211.69 g/mol
Structure:
Synthesis and Purification
The synthesis of N-(2-chlorophenyl)pentanamide is typically achieved through the acylation of 2-chloroaniline with pentanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is generally straightforward and high-yielding.
Experimental Protocol: Synthesis of N-(2-chlorophenyl)pentanamide
Materials:
-
2-chloroaniline
-
Pentanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude N-(2-chlorophenyl)pentanamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure crystalline solid.
Caption: Synthetic workflow for N-(2-chlorophenyl)pentanamide.
Physicochemical Properties
Due to the limited availability of experimental data for N-(2-chlorophenyl)pentanamide, the following table summarizes its predicted physicochemical properties from reputable computational models. These values provide a strong foundation for experimental design and hypothesis testing.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 60-80 | Influences formulation (solid vs. liquid), solubility, and dissolution rate. A crystalline solid is generally preferred for stability. |
| Boiling Point (°C) | ~330 at 760 mmHg | Important for purification by distillation (if applicable) and assessing thermal stability. |
| Water Solubility | Low | A key determinant of oral bioavailability. Poor solubility can lead to low absorption and the need for formulation enhancement. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 | Measures lipophilicity. A logP in the range of 1-5 is often optimal for membrane permeability and overall drug-likeness.[1] |
| pKa (Amide Proton) | ~17-18 | The amide proton is very weakly acidic and not physiologically relevant. The compound is considered neutral. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets.[1][2] |
| Hydrogen Bond Acceptors | 1 | Affects solubility and interactions with biological macromolecules.[1][2] |
Solubility Profile
While predicted to have low water solubility, N-(2-chlorophenyl)pentanamide is expected to be soluble in a range of organic solvents.[3]
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Good Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol.
-
Moderate to Low Solubility: Toluene, Hexanes.
The solubility in non-polar solvents is attributed to the hydrophobic phenyl and pentyl groups, while solubility in polar organic solvents is facilitated by the polar amide linkage.[4]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of synthesized N-(2-chlorophenyl)pentanamide.
Caption: Analytical techniques for the characterization of N-(2-chlorophenyl)pentanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, the amide N-H proton (which may be broad), and the aliphatic protons of the pentyl chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the pentyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic peaks include:
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N-H stretch: A sharp peak around 3300 cm⁻¹.
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C=O stretch (Amide I band): A strong absorption around 1650 cm⁻¹.
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N-H bend (Amide II band): An absorption around 1550 cm⁻¹.
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C-H stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic chain and above 3000 cm⁻¹ for the aromatic ring.
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C-Cl stretch: A peak in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(2-chlorophenyl)pentanamide (211.69 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further structural confirmation.
Chromatographic Purity Assessment
-
HPLC: High-performance liquid chromatography is the gold standard for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol), should yield a single major peak for the pure compound.
-
GC-MS: Gas chromatography-mass spectrometry can also be used to determine purity and confirm the molecular weight, provided the compound is thermally stable and sufficiently volatile.
Drug-Likeness and Lipinski's Rule of Five
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2]
| Lipinski's Rule Parameter | Value for N-(2-chlorophenyl)pentanamide | Rule (No more than one violation) | Status |
| Molecular Weight | 211.69 g/mol | < 500 Daltons | Pass |
| logP | ~3.5 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Pass |
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-(2-chlorophenyl)pentanamide. While experimental data for this specific molecule is not widely available, this guide has leveraged established chemical principles and computational predictions to offer a robust profile for researchers in drug discovery and development. The outlined synthetic and analytical protocols provide a clear path for the preparation and characterization of this compound. The favorable drug-likeness profile, as assessed by Lipinski's Rule of Five, underscores its potential as a scaffold for further medicinal chemistry exploration.
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